molecular formula C27H21N3O6 B3094428 4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid CAS No. 1258012-29-1

4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid

Cat. No.: B3094428
CAS No.: 1258012-29-1
M. Wt: 483.5 g/mol
InChI Key: QPDKZYKUPNCXJF-UHFFFAOYSA-N
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Description

4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid is a complex organic compound known for its unique structure and properties. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures. It has significant applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-triyltris(azanediyl) with benzoic acid derivatives under controlled conditions. One common method involves the use of anhydrous solvents and catalysts to facilitate the reaction. For example, a flame-dried round-bottom flask under an argon atmosphere can be used to dissolve the reactants in anhydrous tetrahydrofuran (THF) and methanol, with potassium hydroxide as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid in forming highly porous and stable MOFs.

Properties

IUPAC Name

4-[3,5-bis(4-carboxyanilino)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O6/c31-25(32)16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(4-10-20)26(33)34)15-24(14-22)30-21-11-5-18(6-12-21)27(35)36/h1-15,28-30H,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDKZYKUPNCXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC(=CC(=C2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid
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4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid
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4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid
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